molecular formula C14H10FNS B1333804 2-Fluoro-6-(4-methylphenylthio)benzonitrile CAS No. 175204-11-2

2-Fluoro-6-(4-methylphenylthio)benzonitrile

Cat. No. B1333804
CAS RN: 175204-11-2
M. Wt: 243.3 g/mol
InChI Key: MDOVOQVAOKWRLK-UHFFFAOYSA-N
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Description

The compound "2-Fluoro-6-(4-methylphenylthio)benzonitrile" is a fluorinated benzonitrile derivative with potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the 4-methylphenylthio group in the benzonitrile framework may confer unique physical, chemical, and biological properties to the molecule.

Synthesis Analysis

The synthesis of fluorinated benzothiazoles and benzonitriles, which are structurally related to the compound of interest, has been explored in several studies. For instance, mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have been synthesized using modifications to the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides . Similarly, practical syntheses of 4-fluoro-2-(methylthio)benzylamine and related compounds have been reported, where the introduction of the methylthio moiety was achieved through regioselective methods, such as metallation followed by treatment with dimethyl disulfide or nucleophilic aromatic substitution . These synthetic approaches could potentially be adapted for the synthesis of "2-Fluoro-6-(4-methylphenylthio)benzonitrile."

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized by the influence of the electronegative fluorine atom on the electronic distribution within the molecule. For example, the crystal structure of a related compound, ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, showed intermolecular hydrogen bonding and was analyzed using Hirshfeld surfaces and density functional theory (DFT) . Such analyses can provide insights into the electronic properties and potential reactivity of "2-Fluoro-6-(4-methylphenylthio)benzonitrile."

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions, often influenced by the presence of the fluorine atom. For instance, acrylonitriles containing fluorine atoms have been used as dipolarophiles in the construction of bioactive heterocycles . The reactivity of "2-Fluoro-6-(4-methylphenylthio)benzonitrile" could similarly be explored for its potential to undergo reactions such as nucleophilic aromatic substitution or addition reactions to form heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzonitriles are influenced by the substituents attached to the aromatic ring. For example, fluoro-substituted benzonitriles with various substituents have been prepared, and their liquid-crystal transition temperatures have been described . The presence of the fluorine atom and the 4-methylphenylthio group in "2-Fluoro-6-(4-methylphenylthio)benzonitrile" would likely affect its melting point, solubility, and other physical properties, which could be relevant for applications in liquid crystal technology or as intermediates in organic synthesis.

Scientific Research Applications

  • Synthesis Applications : A practical synthesis method for 2-Fluoro-4-bromobiphenyl, an intermediate in the manufacture of flurbiprofen, has been developed. This method involves a cross-coupling reaction and is significant due to the avoidance of expensive and toxic materials often used in such syntheses (Qiu, Gu, Zhang, & Xu, 2009).

  • Medicinal Chemistry : The compound has been used in the synthesis of MDV3100, an androgen receptor antagonist, highlighting its role in the development of pharmaceuticals (Li Zhi-yu, 2012).

  • Organic Chemistry : Research on practical syntheses of related compounds, such as 4‐Fluoro‐2‐(methylthio)benzylamine, demonstrates the versatility of fluoro-substituted benzonitriles in creating various organic molecules (Perlow, Kuo, Moritz, Wai, & Egbertson, 2007).

  • Photochemistry : Studies on the influence of fluoro substitution on internal conversion in 4-(azetidinyl)benzonitriles in alkane solvents provide insights into the photophysical properties of fluoro-substituted compounds (Druzhinin, Jiang, Demeter, & Zachariasse, 2001).

  • Material Science : Research on the synthesis and liquid-crystal transition temperatures of fluoro-substituted benzonitriles contributes to the development of materials with specific thermal properties (Kelly & Schad, 1985).

  • Spectroscopy and Molecular Analysis : Investigations into the molecular structure and vibrational spectroscopic studies of related compounds like 2-fluoro-5-methylbenzonitrile assist in understanding molecular geometries and properties (Sundaraganesan, Elango, Sebastian, & Subramani, 2009).

  • Imaging and Diagnostics : Studies have been conducted on the synthesis of radioligands for imaging metabotropic glutamate receptors, showcasing the role of fluoro-substituted benzonitriles in medical imaging (Siméon, Brown, Zoghbi, Patterson, Innis, & Pike, 2007).

properties

IUPAC Name

2-fluoro-6-(4-methylphenyl)sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNS/c1-10-5-7-11(8-6-10)17-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOVOQVAOKWRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC(=C2C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372040
Record name 2-Fluoro-6-[(4-methylphenyl)sulfanyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(4-methylphenylthio)benzonitrile

CAS RN

175204-11-2
Record name 2-Fluoro-6-[(4-methylphenyl)thio]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-[(4-methylphenyl)sulfanyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,6-difluorobenzonitrile (5.18 g, 37.26 mmol) in dimethylformamide (100 mL) was treated with p-thiocresol (4.628 g, 37.26 mmol) and potassium carbonate (10.28 g, 74.52 mmol). The reaction mixture was stirred for 24 h under a nitrogen atmosphere. Water (150 mL) and ethyl acetate (250 mL) were added to the reaction mixture. The layers were partitioned and the aqueous layer was extracted with ethyl acetate (500 mL). The combined organic layers were washed with water (1 L), dried over magnesium sulfate, filtered and evaporated under reduced pressure. The crude product was purified by flash chromatography on silica gel, eluting 7:1 heptane:ethyl acetate. The column afforded 3.341 g (37%) of 2-fluoro-6-[(4-methylphenyl)sulfanyl]benzonitrile. 1H NMR (DMSO-d6, 400 MHz) δ 7.66-7.61 (m, 1H), 7.47-7.45 (m, 2H), 7.36-7.32 (m, 3H), 6.83-6.79 (m, 1H), 2.36 (s, 3H); HPLC Waters 2690 Alliance HPLC (Symmetry Shield RP18 3.5 μm, 2.1×50 mm; 5%-95% acetonitrile-0.1 M ammonium acetate over 15 min, 0.5 mL/min) Rt 8.04 min (93%).
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
4.628 g
Type
reactant
Reaction Step One
Quantity
10.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

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